Product packaging for 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1245645-97-9)

4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1427297
CAS No.: 1245645-97-9
M. Wt: 197.58 g/mol
InChI Key: WOFUUJSVPQZPIH-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1245645-97-9) is a bicyclic heteroaromatic compound with molecular formula C₇H₄ClN₃O₂ and molecular weight 197.58 g/mol. It features a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4 and a nitro group at position 3. This compound is synthesized via cyclization of intermediates such as 4-chloro-3-ethynyl-5-nitropyridin-2-amine under controlled conditions . High-purity forms (95–98%) are commercially available for use as intermediates in organic synthesis and pharmaceutical research .

The electron-withdrawing nitro and chloro groups enhance electrophilic reactivity at adjacent positions, making the compound a versatile scaffold for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O2 B1427297 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-97-9

Properties

IUPAC Name

4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFUUJSVPQZPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729393
Record name 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-97-9
Record name 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a compound within the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a heterocyclic structure that contributes to its biological activity. The presence of chlorine and nitro groups is significant for its interaction with biological targets.

Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of various enzymes and receptors. Specifically, 4-chloro-5-nitro derivatives have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. For instance, a study reported that related pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity with IC50 values in the nanomolar range .

Antitumor Activity

The antitumor effects of this compound have been demonstrated through various in vitro studies. In one study, the compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Additionally, it significantly reduced cell migration and invasion .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (nM)Effect
4T1 (Breast Cancer)7 - 712Inhibition of proliferation and induction of apoptosis

Anti-inflammatory and Antioxidant Properties

Case Study: DYRK1A Inhibition
A recent study highlighted the design of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is linked to neurodegenerative diseases. The derivatives exhibited nanomolar inhibitory activity alongside antioxidant effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole ring. Modifications at specific positions can enhance or diminish activity against target enzymes like FGFRs or DYRK1A. For instance, it was observed that certain substitutions at position 5 retained inhibitory activity against human neutrophil elastase (HNE), a key enzyme involved in inflammatory processes .

Table 2: Structure-Activity Relationship Insights

PositionSubstituentEffect on Activity
2UnsubstitutedEssential for HNE inhibition
5Bulky/LipophilicRetained activity against HNE

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H4_4ClN3_3O2_2
  • Molecular Weight : 197.58 g/mol
  • IUPAC Name : 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
  • CAS Number : 1245645-97-9

The compound features a pyrrolo[2,3-b]pyridine core structure, which contributes to its unique chemical properties. The presence of both chloro and nitro groups enhances its reactivity, making it suitable for various applications in organic synthesis and biological research.

Pharmaceutical Development

This compound serves as a scaffold for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against specific targets.

Case Study : A recent study demonstrated that derivatives of this compound exhibited potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compound 4h showed IC50 values of 7 nM for FGFR1, indicating strong potential as a therapeutic agent against tumors driven by FGFR signaling pathways .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been identified as an effective inhibitor of Janus Kinase 3 (JAK3), which is crucial in cytokine signaling related to hematopoiesis and immune response.

Case Study : In vitro studies revealed that this compound induced apoptosis in cancer cell lines through oxidative stress mechanisms. The compound demonstrated an oral bioavailability of approximately 10.4%, suggesting potential for further development into therapeutic agents .

Chemical Synthesis

This compound is widely utilized as a building block in the synthesis of various organic compounds. Its ability to participate in diverse chemical reactions makes it valuable for creating complex molecules and pharmaceutical intermediates.

ApplicationDescription
Organic SynthesisUsed as a key intermediate in the synthesis of other heterocycles and pharmaceuticals.
Biochemical AssaysEmployed to study enzyme inhibition and cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine Cl (4), NO₂ (5) C₇H₄ClN₃O₂ 197.58 Intermediate in organic synthesis
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Cl (5), I (4) C₇H₄ClIN₂ 278.48 Cross-coupling reactions
4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CH₃ (4), NO₂ (5) C₈H₇N₃O₂ 177.16 Potential kinase inhibitors
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Cyclohexyl (5) C₁₃H₁₅N₂ 199.27 Catalyzed cross-coupling products
1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine Cl (4), I (5), SO₂Ph (1) C₁₃H₉ClIN₂O₂S 417.64 Synthetic intermediate for further modifications

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity at positions 4 and 5, facilitating nucleophilic substitution.
  • Halogen Diversity : Iodo-substituted analogs (e.g., 5-chloro-4-iodo derivative) are preferred for Suzuki or Ullmann couplings due to iodine’s superior leaving-group ability compared to chlorine .
  • Steric Effects : Bulky substituents like benzenesulfonyl or cyclohexyl groups (e.g., and ) may hinder reactivity at adjacent positions but improve binding affinity in medicinal chemistry applications.

Q & A

What are the key synthetic strategies for preparing 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine?

Methodology:
The synthesis typically involves halogenation and nitration steps. For example, a related compound (4-chloro-N1-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-pyrrolo[2,3-b]pyridine) was synthesized via Grignard reagent-mediated coupling under inert conditions (argon), followed by quenching with NH₄Cl and purification via silica chromatography . Chlorination and nitration are often sequential, with careful control of reaction temperature (-20°C to room temperature) to avoid side reactions. Critical reagents include iPrMgCl·LiCl for nucleophilic substitution and Pd/C for hydrogenation steps in derivative synthesis .

How can spectroscopic techniques validate the structure of this compound?

Methodology:

  • 1H NMR : Peaks for aromatic protons in the pyrrolopyridine core appear between δ 7.5–8.5 ppm. Substituents like nitro and chloro groups induce deshielding, shifting signals downfield .
  • HRMS : Accurate mass analysis confirms molecular formula (e.g., C₇H₄ClN₃O₂ for the title compound). For example, a related bromo-nitro derivative showed [M+H]+ at m/z 197.04 .
  • X-ray crystallography : Used to resolve ambiguous structural features, as demonstrated for analogous compounds in charge density studies .

What challenges arise in optimizing nitration selectivity for pyrrolo[2,3-b]pyridine derivatives?

Advanced Analysis:
Nitration at the 5-position competes with over-nitration or ring decomposition. Key factors include:

  • Electrophilic directing groups : The chloro substituent at C4 directs nitration to C5 via resonance stabilization.
  • Reaction conditions : Use of fuming HNO₃ at 0°C minimizes side products, as seen in the synthesis of 5-nitro-1-methyl derivatives . Computational studies (DFT) predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO gaps), with larger gaps (~3.59 eV) correlating with stability .

How does the electronic structure of this compound influence its reactivity?

Theoretical Insights:
Experimental charge density analysis (via high-resolution XRD) and DFT calculations reveal:

  • Covalent bonding : N–C and C–C bonds exhibit high electron density (2.07–2.74 e Å⁻³) and negative Laplacian values, confirming strong covalent character .
  • Intermolecular interactions : Weak C–H⋯Cl and moderate N–H⋯N hydrogen bonds stabilize crystal packing, affecting solubility and crystallization behavior .
  • HOMO-LUMO gap : A large gap (3.59 eV) suggests kinetic stability, making the compound resistant to unintended redox reactions .

What strategies improve regioselectivity in functionalizing pyrrolo[2,3-b]pyridine scaffolds?

Advanced Synthetic Design:

  • Protecting groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl groups prevents unwanted N-alkylation, as shown in bromo-chloro derivative synthesis .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable selective C3/C5 functionalization .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic annulation, reducing reaction times and side products .

How is this compound utilized in kinase inhibitor development?

Application in Medicinal Chemistry:

  • Scaffold hopping : The pyrrolo[2,3-b]pyridine core mimics purine rings, enabling ATP-binding pocket interactions in kinases (e.g., BTK, JAK3) .
  • Structure-activity relationship (SAR) : Nitro and chloro groups enhance electron-withdrawing effects, improving binding affinity. For example, 5-nitro derivatives show IC₅₀ < 10 nM in enzyme assays .
  • In vivo studies : Hydrogenation of nitro to amine generates intermediates for prodrug strategies, improving bioavailability .

What analytical contradictions exist in characterizing nitro-substituted pyrrolopyridines?

Data Conflict Resolution:

  • NMR vs. XRD : Discrepancies in proton assignments may arise due to dynamic effects (e.g., tautomerism). XRD provides definitive confirmation, as seen in studies resolving H-bonding networks .
  • Mass spectrometry artifacts : Nitro groups can fragment under ESI, leading to misinterpretation. High-resolution instruments (HRMS) and isotopic pattern analysis mitigate this .

How do substituents affect the photophysical properties of this compound?

Advanced Characterization:

  • UV-Vis spectroscopy : Nitro groups induce red shifts due to n→π* transitions. Chloro substituents further stabilize excited states, as observed in chromeno[2,3-b]pyridine analogs .
  • Fluorescence quenching : The nitro group’s electron-withdrawing nature reduces quantum yield, limiting use in imaging but favoring therapeutic applications .

What safety protocols are critical when handling nitro-substituted pyrrolopyridines?

Best Practices:

  • Explosivity risk : Nitro groups necessitate small-scale reactions (<1 g) and avoidance of open flames .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity, as inferred from structurally similar amines .

How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?

Methodology:

  • Molecular docking : Predict binding modes to kinase targets (e.g., SIRT2, CLKs) by analyzing interactions with key residues (e.g., Lys101, Glu115) .
  • MD simulations : Assess stability of inhibitor-protein complexes over nanosecond timescales, identifying substituents that enhance residence time .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

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